Cas no 129075-89-4 (4-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenylamine)
4-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenylamine Chemical and Physical Properties
Names and Identifiers
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- 4-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)PHENYLAMINE
- 4-(benzotriazol-1-ylmethyl)aniline
- Benzenamine,4-(1H-benzotriazol-1-ylmethyl)-
- 1-(4-Amino-benzyl)-benzotriazol
- 4-[(benzotriazol-1-yl)methyl]phenylamine
- 4-benzotriazol-1-ylmethyl-aniline
- Benzenamine,4-(1H-benzotriazol-1-ylmethyl)
- benzotriazolylmethylphenylamine
- 4-((1H-Benzo[d][1,2,3]triazol-1-yl)Methyl)aniline
- FT-0643104
- 8T-0253
- Benzenamine, 4-(1H-benzotriazol-1-ylmethyl)-
- 4-(10-ACRYLOYLOXY-DECYL-1-OXY)BENZOIC ACID
- 4-[(1H-Benzotriazol-1-yl)methyl]aniline
- 129075-89-4
- MFCD00960990
- CS-0444431
- AKOS005071258
- 4-(benzotriazol-1-yl-methyl)aniline
- 4-[(1H-1,2,3-benzotriazol-1-yl)methyl]aniline
- DTXSID00377441
- J-513136
- 4-(1,2,3-benzotriazol-1-ylmethyl)aniline
- DB-041920
- 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenylamine
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- MDL: MFCD00960990
- Inchi: 1S/C13H12N4/c14-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)15-16-17/h1-8H,9,14H2
- InChI Key: GJSIHNFDWYIROW-UHFFFAOYSA-N
- SMILES: N1(C2C=CC=CC=2N=N1)CC1C=CC(=CC=1)N
Computed Properties
- Exact Mass: 224.10600
- Monoisotopic Mass: 224.106196
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 56.7
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Melting Point: 140-143°C
- Boiling Point: 471.1±28.0 °C at 760 mmHg
- Flash Point: 238.7±24.0 °C
- Refractive Index: 1.697
- PSA: 56.73000
- LogP: 2.64300
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
4-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenylamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenylamine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenylamine Pricemore >>
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| Chemenu | CM127005-1g |
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$ 325.00 | 2022-06-04 | ||
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| Apollo Scientific | OR33288-1g |
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| Chemenu | CM127005-1g |
4-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)aniline |
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| abcr | AB157109-500 mg |
4-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenylamine; . |
129075-89-4 | 500 mg |
€198.80 | 2023-07-20 |
4-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenylamine Suppliers
4-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenylamine Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenylamine
Introduction to 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenylamine (CAS No. 129075-89-4)
4-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenylamine, also known by its CAS number 129075-89-4, is a versatile organic compound with significant applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its unique molecular structure, which includes a benzotriazole moiety and an aniline group. The combination of these functional groups endows the molecule with a range of interesting properties, making it a valuable building block in the synthesis of more complex molecules.
The molecular formula of 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenylamine is C13H13N3, and its molecular weight is approximately 207.26 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. These solubility properties make it easy to handle and incorporate into various chemical reactions.
In the realm of medicinal chemistry, 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenylamine has garnered attention due to its potential as a scaffold for the development of novel therapeutic agents. The benzotriazole moiety is known for its ability to form stable complexes with metal ions, which can be leveraged in the design of metal-based drugs. Additionally, the aniline group can participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to biological targets such as enzymes and receptors.
Recent studies have explored the use of 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenylamine in the development of inhibitors for specific enzymes involved in disease pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent inhibitory activity against protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases. The researchers found that the benzotriazole-aniline scaffold provided a robust platform for optimizing the potency and selectivity of these inhibitors.
Beyond its applications in drug discovery, 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenylamine has also been investigated for its potential in materials science. The unique electronic properties of the benzotriazole-aniline structure make it suitable for use in organic electronics and photovoltaic devices. Research published in Advanced Materials highlighted the use of this compound as a dopant in organic semiconductors, where it enhanced charge transport properties and improved device performance.
The synthetic accessibility of 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenylamine is another factor contributing to its widespread use. Several efficient synthetic routes have been developed to prepare this compound from readily available starting materials. One common approach involves the reaction of 4-bromobenzeneamine with 1-benzotriazolylethanol under palladium-catalyzed conditions. This method provides high yields and good functional group tolerance, making it suitable for large-scale production.
In terms of safety and handling, 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenylamine should be stored in a cool, dry place away from strong oxidizing agents and direct sunlight. Proper personal protective equipment (PPE) should be used when handling this compound to minimize exposure risks. It is important to follow all relevant safety guidelines and regulations when working with this chemical.
The future prospects for 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenylamine are promising. Ongoing research continues to uncover new applications and improve our understanding of its properties. As scientists delve deeper into the structure-function relationships of this compound, it is likely that we will see even more innovative uses in both medicinal chemistry and materials science.
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